molecular formula C17H16Cl2N4 B13439154 2,4-Dichloro Baquiloprim

2,4-Dichloro Baquiloprim

Cat. No.: B13439154
M. Wt: 347.2 g/mol
InChI Key: ICNMKOPWWYAHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 2,4-Dichloro Baquiloprim involves several synthetic routes. One common method starts with m-toluidine as the initial raw material, followed by a Skraup reaction, nitration, and nitroreduction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro Baquiloprim undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dichloro Baquiloprim has a wide range of scientific research applications:

Mechanism of Action

2,4-Dichloro Baquiloprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides. As a result, the compound effectively halts the replication of bacteria, making it a potent antibacterial agent . The molecular targets and pathways involved include the folate synthesis pathway and the bacterial DNA replication machinery.

Comparison with Similar Compounds

2,4-Dichloro Baquiloprim can be compared with other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine. While all these compounds inhibit dihydrofolate reductase, this compound is unique in its specific structure and the presence of chlorine atoms, which may contribute to its distinct pharmacokinetic properties . Similar compounds include:

    Trimethoprim: Another dihydrofolate reductase inhibitor used in both human and veterinary medicine.

    Pyrimethamine: Primarily used as an antimalarial agent.

Properties

Molecular Formula

C17H16Cl2N4

Molecular Weight

347.2 g/mol

IUPAC Name

5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine

InChI

InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3

InChI Key

ICNMKOPWWYAHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl

Origin of Product

United States

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